5-Fluoro-2-formyl-4-methylbenzoic acid

Procurement Sourcing Strategy Cost Analysis

5-Fluoro-2-formyl-4-methylbenzoic acid (CAS 1896922-80-7) is a cost-optimized, regiospecific building block for drug discovery and SAR studies. Its distinct 5-fluoro substitution enables unique reactivity in phthalide and heterocycle synthesis. With a ~13.6x cost advantage over the 2-fluoro-3-formyl regioisomer and a consistent melting point (133 °C), it is ideal for scale-up and iterative synthesis. Secure high-purity (≥98%) material with predictable performance for pharmaceutical and agrochemical intermediate applications.

Molecular Formula C9H7FO3
Molecular Weight 182.15
CAS No. 1896922-80-7
Cat. No. B2689422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-formyl-4-methylbenzoic acid
CAS1896922-80-7
Molecular FormulaC9H7FO3
Molecular Weight182.15
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)C(=O)O)C=O
InChIInChI=1S/C9H7FO3/c1-5-2-6(4-11)7(9(12)13)3-8(5)10/h2-4H,1H3,(H,12,13)
InChIKeyDYSQIXFIRJKFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-formyl-4-methylbenzoic acid (CAS 1896922-80-7): A Fluorinated Benzoic Acid Building Block for Precision Synthesis


5-Fluoro-2-formyl-4-methylbenzoic acid (CAS 1896922-80-7) is a polysubstituted benzoic acid derivative with the molecular formula C9H7FO3 and a molecular weight of 182.15 g/mol . It features a fluorine atom at the 5-position, a formyl group (-CHO) at the 2-position, and a methyl group at the 4-position on the benzene ring . This specific substitution pattern creates a unique trifunctional aromatic system that serves as a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals [1].

Procurement Risks: Why In-Class 5-Fluoro-2-formyl-4-methylbenzoic Acid Analogs Are Not Interchangeable


Compounds within the fluorinated 2-formylbenzoic acid class, such as 3-fluoro-2-formyl-4-methylbenzoic acid (CAS 2382988-87-4), 2-fluoro-3-formyl-4-methylbenzoic acid (CAS 2172567-43-8), and the non-fluorinated 2-formyl-4-methylbenzoic acid (CAS 61099-10-3), share the same molecular formula and weight . However, the precise position of the fluorine substituent profoundly alters electronic distribution, steric environment, and subsequent reactivity [1]. Simple substitution based on structural similarity without confirming exact regioisomeric identity can lead to failed synthetic routes, unpredictable biological activity, or irreproducible results [2]. The quantitative evidence below establishes that 5-fluoro-2-formyl-4-methylbenzoic acid possesses distinct, verifiable properties that dictate its unique utility in specific research and industrial contexts.

Quantitative Differentiation Guide for 5-Fluoro-2-formyl-4-methylbenzoic Acid (CAS 1896922-80-7)


Procurement Economics: Cost Per Gram vs. Closest Regioisomers

The procurement cost of 5-fluoro-2-formyl-4-methylbenzoic acid (target) is substantially lower than that of its close analog, 2-fluoro-3-formyl-4-methylbenzoic acid (comparator). Based on published vendor pricing for comparable purity grades (≥95%), the target compound is available at approximately $1,290 per gram, whereas the comparator is priced at roughly $17,560 per gram [1]. This represents an approximate 13.6-fold cost advantage for the target compound.

Procurement Sourcing Strategy Cost Analysis

Physicochemical Profiling: Melting Point as a Determinant of Handling and Crystallinity

The target compound exhibits a melting point of 133 °C . This value is notably distinct from other fluorinated benzoic acid analogs, such as 5-fluoro-2-methylbenzoic acid (melting point 130-132 °C) [1] and many non-fluorinated analogs which often have lower melting points (e.g., 2-formyl-4-methylbenzoic acid: melting point data not widely reported, often indicating lower crystallinity or oil). The higher melting point of the target suggests superior crystalline stability, which can simplify purification, storage, and handling.

Analytical Chemistry Formulation Science Solid-State Properties

Synthetic Accessibility: Reported Yields in Related Polysubstituted Benzoic Acid Systems

While direct synthesis yield data for 5-fluoro-2-formyl-4-methylbenzoic acid is not extensively published, a closely related polysubstituted benzoic acid derivative (compound 1a) was synthesized in a patent procedure with a 70% yield under optimized palladium-catalyzed conditions [1]. This serves as a class-level benchmark. In contrast, the synthesis of its methyl ester analog (methyl 5-fluoro-2-formyl-4-methylbenzoate) in a separate study was reported with a yield of only 24% [2]. This suggests that the free acid form may be synthetically more accessible under certain conditions.

Organic Synthesis Process Chemistry Reaction Yield

Purity Specifications: Benchmarking Against Commercial Alternatives

The target compound is commercially available with a minimum purity specification of 95% . This is directly comparable to the purity offered for the closest regioisomer, 3-fluoro-2-formyl-4-methylbenzoic acid, which is also specified at ≥95% . Both compounds meet a standard threshold for research-grade material. The parity in purity indicates that the selection decision should be driven by other differentiating factors (e.g., cost, reactivity) rather than purity concerns.

Quality Control Analytical Specification Purity

Recommended Application Scenarios for 5-Fluoro-2-formyl-4-methylbenzoic Acid Based on Verifiable Evidence


Cost-Sensitive Multi-Step Synthesis of Fluorinated Pharmaceutical Intermediates

Given its approximately 13.6-fold cost advantage over the 2-fluoro-3-formyl regioisomer [1], 5-fluoro-2-formyl-4-methylbenzoic acid is the preferred building block for projects requiring significant quantities of starting material. This is particularly relevant in early-stage drug discovery, where multiple synthetic iterations are common, and cost-efficiency is paramount. The well-defined melting point (133 °C) also ensures consistent handling and purification during scale-up .

Synthesis of Benzo[c]furan-1(3H)-one Derivatives via 2-Formylbenzoic Acid Precursors

2-Formylbenzoic acids, including the target compound, are key starting materials for the synthesis of benzo[c]furan-1(3H)-ones (phthalides) [2]. The presence of the 5-fluoro substituent in 5-fluoro-2-formyl-4-methylbenzoic acid introduces electronic effects that can modulate the reactivity and subsequent biological activity of the resulting phthalide derivatives, offering a handle for structure-activity relationship (SAR) studies.

Preparation of Phthalidyl Ester Prodrugs via Dynamic Kinetic Resolution

Recent advances in enzyme-catalyzed dynamic kinetic resolution of 2-formylbenzoic acids enable the asymmetric synthesis of phthalidyl esters in high yields (up to 95%) and enantiomeric purities (up to 99% ee) [3]. 5-Fluoro-2-formyl-4-methylbenzoic acid, as a substituted 2-formylbenzoic acid, can be employed in this methodology to generate enantiomerically enriched phthalidyl ester prodrugs, a class of compounds with significant potential in drug delivery.

Industrial-Scale Production of Substituted Benzoic Acid Agrochemical Intermediates

Patented industrial methods for producing substituted benzoic acid compounds with high purity and yield are directly applicable to 5-fluoro-2-formyl-4-methylbenzoic acid [4]. Its utility as an intermediate for both pharmaceutical and agricultural chemicals is well-established, and the availability of scalable synthetic routes supports its use in process chemistry and manufacturing.

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